

Application Note: Quantitative Analysis of Cannabiorcol in Plasma by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Cannabiorcol	
Cat. No.:	B1142604	Get Quote

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Abstract

This application note describes a sensitive and selective method for the quantification of **Cannabiorcol** in plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for the determination of **Cannabiorcol**. While this protocol is based on established methodologies for cannabinoid analysis, it should be validated in the end-user's laboratory for its specific application.

Introduction

Cannabiorcol is a phytocannabinoid found in Cannabis sativa.[1][2] As interest in the pharmacological properties of minor cannabinoids grows, robust and reliable analytical methods are essential for pharmacokinetic studies, toxicological assessments, and quality control of cannabis-based products. HPLC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the bioanalysis of cannabinoids.[3][4] This document outlines a comprehensive protocol for the extraction and quantification of **Cannabiorcol** from a plasma matrix.



ExperimentalMaterials and Reagents

- Cannabiorcol analytical standard[1]
- Internal Standard (IS) (e.g., Cannabiorcol-d3, or a structurally similar cannabinoid not present in the samples)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for the extraction of **Cannabiorcol** from plasma samples.

- Thaw plasma samples and vortex to ensure homogeneity.
- To 100 μL of plasma, add 10 μL of Internal Standard working solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).



• Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions

Parameter	Value
HPLC System	A standard UHPLC or HPLC system capable of binary gradient elution
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL
Gradient Program	
Time (min)	%B
0.0	50
1.0	50
5.0	95
6.0	95
6.1	50
8.0	50

Mass Spectrometry Conditions



Parameter	Value
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	500°C
Ion Spray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	Nitrogen
Dwell Time	100 ms

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the analysis of **Cannabiorcol**. The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions and collision energies should be optimized in the user's laboratory.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Cannabiorcol	255.3	To be determined	To be determined
Internal Std.	To be determined	To be determined	To be determined

Note: The exact m/z values and collision energies need to be determined by infusing a standard solution of **Cannabiorcol** into the mass spectrometer to identify the most abundant and stable fragment ions.

Method Validation (Hypothetical Data)

A full method validation should be performed according to regulatory guidelines. The following table summarizes hypothetical performance characteristics of the method.

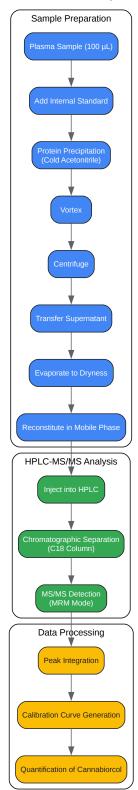


Validation Parameter	Result	
Linearity (r²)	> 0.99	
Lower Limit of Quantification (LLOQ)	1 ng/mL	
Upper Limit of Quantification (ULOQ)	500 ng/mL	
Accuracy (% Bias)	Within ±15% of nominal concentration (±20% at LLOQ)	
Precision (%RSD)	< 15% (< 20% at LLOQ)	
Recovery	> 85%	
Matrix Effect	Minimal, compensated by the use of an internal standard	

Experimental Workflow



Cannabiorcol HPLC-MS/MS Analysis Workflow



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Caption: Workflow for the HPLC-MS/MS analysis of Cannabiorcol.



Conclusion

The described HPLC-MS/MS method provides a framework for the sensitive and selective quantification of **Cannabiorcol** in plasma. The protocol is based on standard bioanalytical techniques and can be adapted and validated for various research applications. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results.

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